Uroporphyrinogen III

Description

This compound is a uroporphyrinogen. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a this compound(8-).

Porphyrinogens which are intermediates in heme biosynthesis. They have four acetic acid and four propionic acid side chains attached to the pyrrole rings. Uroporphyrinogen I and III are formed from polypyrryl methane in the presence of this compound cosynthetase and uroporphyrin I synthetase, respectively. They can yield uroporphyrins by autooxidation or coproporphyrinogens by decarboxylation.

Properties

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHWZXWWOFSFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173444 | |

| Record name | Uroporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

836.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uroporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1976-85-8 | |

| Record name | Uroporphyrinogen III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uroporphyrinogen III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uroporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uroporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spontaneous Cyclization of Hydroxymethylbilane to Uroporphyrinogen I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spontaneous, non-enzymatic cyclization of hydroxymethylbilane (HMB) to form uroporphyrinogen I. This reaction is a critical non-physiological side-pathway in heme biosynthesis, particularly relevant in certain porphyrias. This document outlines the fundamental chemical mechanism, contrasts it with the enzymatic formation of the physiological isomer uroporphyrinogen III, and presents available data on reaction conditions. Detailed experimental protocols for the enzymatic synthesis of hydroxymethylbilane and the subsequent monitoring of its spontaneous cyclization are provided. Furthermore, this guide includes visualizations of the biochemical pathway and a typical experimental workflow to facilitate a comprehensive understanding of this fundamental process in tetrapyrrole chemistry.

Introduction

Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is the linear tetrapyrrole intermediate in the biosynthesis of heme, chlorophylls, and other vital tetrapyrrolic compounds.[1][2] It is synthesized from four molecules of porphobilinogen (PBG) by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane synthase).[1][3] In the physiological pathway, HMB is rapidly converted to the asymmetric this compound by the enzyme this compound synthase.[4] However, in the absence of this enzyme, HMB undergoes a spontaneous cyclization to form the symmetric, non-functional isomer, uroporphyrinogen I.[2][5] This non-enzymatic pathway is of significant interest in the study of congenital erythropoietic porphyria, a genetic disorder characterized by the deficiency of this compound synthase, leading to the accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I.[2]

The Chemical Pathway of Spontaneous Cyclization

The spontaneous cyclization of the linear hydroxymethylbilane to the cyclic uroporphyrinogen I is a non-enzymatic intramolecular reaction. This process involves the formation of a new carbon-carbon bond between the two ends of the linear tetrapyrrole, resulting in the characteristic macrocyclic structure of a porphyrinogen. The key distinction between the spontaneous and the enzymatic cyclization lies in the arrangement of the acetic acid (A) and propionic acid (P) side chains on the four pyrrole rings. The spontaneous reaction yields the symmetrical uroporphyrinogen I, with an AP-AP-AP-AP arrangement.[5] In contrast, the enzymatic reaction catalyzed by this compound synthase involves the inversion of the D ring of the hydroxymethylbilane, leading to the asymmetrical AP-AP-AP-PA arrangement of this compound, which is the precursor for heme and other biologically functional tetrapyrroles.

Quantitative Data

Precise kinetic data for the spontaneous cyclization of hydroxymethylbilane, such as rate constants and half-life under varying conditions, are not extensively documented in the available literature. Most studies focus on the enzymatic formation of HMB and its subsequent conversion, often assuming the spontaneous cyclization to uroporphyrinogen I proceeds to completion for analytical purposes. The data presented below are derived from typical conditions used in enzymatic assays where this spontaneous reaction is observed.

| Parameter | Value/Condition | Reference(s) |

| pH for Cyclization | 7.4 - 8.3 (in Tris-HCl buffer) | [6] |

| Temperature | 37°C | [6] |

| Reaction Time (in assays) | Typically 30-60 minutes | [6] |

| Yield | Generally assumed to be quantitative for analytical purposes in the absence of this compound synthase. | [4] |

Experimental Protocols

Enzymatic Synthesis of Hydroxymethylbilane and Spontaneous Cyclization to Uroporphyrinogen I

This protocol describes the in-situ generation of hydroxymethylbilane from porphobilinogen using hydroxymethylbilane synthase (HMBS), followed by its spontaneous cyclization to uroporphyrinogen I. The uroporphyrinogen I is then oxidized to the stable, colored uroporphyrin I for quantification.

Materials:

-

Porphobilinogen (PBG)

-

Purified hydroxymethylbilane synthase (HMBS)

-

Tris-HCl buffer (0.1 M, pH 7.4 - 8.3)

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Trichloroacetic acid (50%)

-

Iodine-potassium iodide solution (0.5% iodine, 1% potassium iodide)

-

Sodium disulfite solution (1%)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 0.1 mM DTT, and 2 mg/ml BSA.

-

Enzyme Addition: Add a known concentration of purified holo-HMBS (e.g., 16.4 nM final concentration) to the reaction mixture.

-

Initiation of Reaction: To start the enzymatic synthesis of HMB, add a known concentration of PBG (e.g., up to 500 µM) to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). During this time, HMB is synthesized by HMBS and will spontaneously cyclize to uroporphyrinogen I.

-

Termination of Reaction: Stop the enzymatic reaction by adding 0.1 ml of 50% trichloroacetic acid. This will precipitate the enzyme.

-

Oxidation: To convert the colorless uroporphyrinogen I to the colored uroporphyrin I for quantification, add 0.4 ml of the iodine-potassium iodide solution and incubate at 37°C for 5 minutes.

-

Quenching: Quench the excess iodine by adding 0.1 ml of 1% sodium disulfite solution and incubate at 37°C for 5 minutes.

-

Quantification: Centrifuge the sample to pellet the precipitated protein. Measure the absorbance of the supernatant at 406 nm. The amount of uroporphyrin I can be calculated using its molar extinction coefficient.

Conclusion

The spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I is a fundamental chemical process that competes with the enzymatic formation of the physiologically crucial this compound isomer. While the qualitative aspects of this reaction are well-understood, a comprehensive quantitative analysis of its kinetics under various conditions remains an area for further investigation. The experimental protocols provided in this guide offer a robust framework for studying this reaction, which is of paramount importance for researchers in the fields of porphyrin chemistry, heme biosynthesis, and the pathophysiology of porphyrias. A deeper understanding of the factors governing the spontaneous cyclization of HMB could provide valuable insights into the molecular basis of certain genetic disorders and may inform the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

Uroporphyrinogen III: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrinogen III is a pivotal intermediate in the biosynthesis of all tetrapyrrole-based life pigments, including heme, chlorophyll, vitamin B12, and siroheme.[1][2] Its unique, asymmetric structure, arising from a remarkable enzymatic rearrangement, distinguishes it from its spontaneously formed, non-functional isomer, uroporphyrinogen I. This technical guide provides an in-depth exploration of the chemical structure and intricate stereochemistry of this compound, offering valuable insights for researchers in biochemistry, drug development, and related scientific fields. The document details the molecular architecture, the stereospecific enzymatic synthesis, and the experimental methodologies employed to elucidate these characteristics.

Chemical Structure of this compound

This compound is a colorless, macrocyclic tetrapyrrole.[1] Its core is a hexahydroporphine ring system, meaning it is a porphyrinogen with reduced pyrrole rings and methylene bridges, resulting in a non-aromatic and flexible structure.[1][3]

The defining feature of this compound is the specific arrangement of its eight carboxylic acid side chains. Each of the four pyrrole rings (labeled A, B, C, and D) is substituted with one acetic acid group (-CH₂-COOH, denoted as "A") and one propionic acid group (-CH₂-CH₂-COOH, denoted as "P").[1][3] The sequence of these substituents around the macrocycle is asymmetric: AP-AP-AP-PA.[1][4] This specific arrangement is crucial for its biological function as the precursor to a vast array of vital cofactors.[2][5]

Molecular Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | [1][6] |

| Molecular Formula | C₄₀H₄₄N₄O₁₆ | [1][7] |

| Molar Mass | 836.795 g/mol | [1] |

| CAS Number | 1976-85-8 | [1][6] |

| Appearance | Solid | [7] |

| Computed Properties | ||

| Hydrogen Bond Donors | 12 | [8] |

| Hydrogen Bond Acceptors | 16 | [8] |

| Rotatable Bond Count | 20 | [8] |

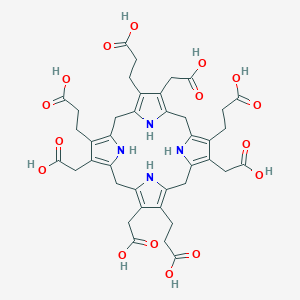

Structural Diagram

The chemical structure of this compound, illustrating the hexahydroporphine core and the asymmetric arrangement of the acetate and propionate side chains, is depicted below.

Caption: Chemical structure of this compound.

Stereochemistry and Biosynthesis

The unique stereochemistry of this compound is a direct result of its enzymatic synthesis from the linear tetrapyrrole, hydroxymethylbilane (HMB), also known as preuroporphyrinogen.[1][9] This crucial step is catalyzed by the enzyme uroporphyrinogen-III synthase (U3S, EC 4.2.1.75).[5][10]

In the absence of U3S, HMB spontaneously cyclizes to form uroporphyrinogen I, a symmetrical isomer with an AP-AP-AP-AP arrangement of side chains, which is not biologically useful.[3][9] The presence of U3S ensures the formation of the physiologically active this compound isomer.[4]

The D-Ring Inversion: A Key Stereochemical Event

The catalytic action of U3S involves two key transformations:

-

Cyclization: The enzyme facilitates the closure of the macrocycle by forming a bond between the ends of the linear HMB molecule.[5]

-

D-Ring Inversion: Concurrently, U3S catalyzes the inversion of the fourth pyrrole ring (ring D), effectively swapping the positions of its acetate and propionate side chains.[1][11]

This inversion is the critical stereochemical event that defines the structure of this compound and all subsequent molecules in the heme and chlorophyll biosynthetic pathways.[12]

The Spiro-Mechanism

The widely accepted mechanism for the U3S-catalyzed reaction is the "spiro-mechanism".[5][6] This proposed mechanism proceeds through a highly specific spiro-pyrrolenine intermediate.[6][13]

The key steps of the spiro-mechanism are as follows:

-

The linear HMB substrate binds to the active site of U3S.

-

The enzyme catalyzes an intramolecular electrophilic addition, forming a covalent bond between the C-1 and C-16 positions of the substrate, creating the spiro-intermediate.[14]

-

A rearrangement of this intermediate occurs, which involves the cleavage of the bond between the C-15 methylene bridge and ring D.[6]

-

A new bond is then formed between the C-15 methylene bridge and the C-19 position of the now-inverted D-ring, leading to the formation of the final this compound product.[6]

This elegant mechanism provides the precise stereochemical control necessary to produce the biologically essential type III isomer.[6]

Biosynthetic Pathway Visualization

The enzymatic conversion of hydroxymethylbilane to this compound is illustrated in the following diagram, highlighting the crucial role of uroporphyrinogen-III synthase and the inversion of the D-ring.

Caption: Biosynthesis of this compound from precursors.

Experimental Protocols and Elucidation of Structure

The determination of the complex structure and stereochemistry of this compound and its biosynthetic pathway has relied on a combination of advanced experimental techniques.

X-ray Crystallography

X-ray crystallography has been instrumental in understanding the three-dimensional architecture of uroporphyrinogen-III synthase. High-resolution crystal structures of U3S from various organisms, including Homo sapiens and Thermus thermophilus, have been determined.[6][13]

Methodology Outline (based on studies of human U3S):

-

Protein Expression and Purification: Recombinant human U3S is overexpressed in E. coli and purified to homogeneity using chromatographic techniques.

-

Crystallization: Crystals of the purified enzyme are grown using vapor diffusion methods, often in the presence of precipitants like 2-methyl-2,4-pentanediol (MPD).[15]

-

Data Collection: X-ray diffraction data are collected from the crystals, typically at cryogenic temperatures (100 K), using a synchrotron or rotating-anode X-ray source.[15][16]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein is built and refined.[16]

These structural studies have revealed that U3S folds into two α/β domains, with the active site located in a cleft between them.[15][17] Furthermore, the crystal structure of a U3S-product complex has provided direct insights into how the enzyme binds this compound, showing a network of hydrogen bonds between the product's carboxylate side chains and the protein's main chain amides.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a powerful tool for mapping the active site of U3S and for studying the transient intermediates of the reaction.

Methodology Outline (based on studies of human U3S):

-

Isotopic Labeling: For detailed NMR analysis, the enzyme is typically expressed in media enriched with ¹⁵N and ¹³C isotopes.[18]

-

Resonance Assignment: Multidimensional NMR experiments (e.g., ¹⁵N-HSQC) are performed on high-field instruments (e.g., 800 MHz) to assign the resonances of the protein's backbone and side-chain atoms.[18]

-

Titration Experiments: The isotopically labeled enzyme is titrated with competitive inhibitors, such as substrate analogs or the product this compound itself.[18]

-

Chemical Shift Perturbation Mapping: Changes in the chemical shifts of specific amino acid residues upon inhibitor binding are monitored. These perturbations are then mapped onto the 3D structure of the enzyme to identify the residues that constitute the active site.[18]

These NMR studies have corroborated the location of the active site within the cleft between the two domains, as suggested by crystallography, and have provided a dynamic view of the enzyme-substrate interactions.[18] Additionally, early NMR studies were crucial in identifying HMB (preuroporphyrinogen) as the true substrate for U3S.[19]

Conclusion

The chemical structure and stereochemistry of this compound are testaments to the precision of enzymatic catalysis. The asymmetric arrangement of its side chains, a result of the remarkable D-ring inversion catalyzed by uroporphyrinogen-III synthase, is fundamental to its role as the universal precursor for all biologically active tetrapyrroles. A thorough understanding of its structure and biosynthesis, facilitated by sophisticated techniques like X-ray crystallography and NMR spectroscopy, is essential for research in metabolic engineering, the study of porphyrias, and the development of novel therapeutic agents targeting tetrapyrrole-dependent pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Uroporphyrinogen I synthase and this compound cosynthase [library.med.utah.edu]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. This compound | 1976-85-8 | Benchchem [benchchem.com]

- 7. This compound | C40H44N4O16 | CID 1179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. The biosynthesis of this compound: mechanism of action of porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthase - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 13. Structure and Mechanistic Implications of a this compound Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of human uroporphyrinogen decarboxylase | The EMBO Journal [link.springer.com]

- 17. Crystal structure of human this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human this compound synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research Portal [scholarworks.brandeis.edu]

Uroporphyrinogen III: A Critical Precursor for the Biosynthesis of Siroheme and Cobalamin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrinogen III, a key tetrapyrrole intermediate, stands at a crucial metabolic junction, serving as the last common precursor for a variety of essential biomolecules, including heme, chlorophyll, siroheme, and cobalamin (vitamin B12). This whitepaper provides a detailed technical overview of the enzymatic pathways that channel this compound towards the synthesis of siroheme and cobalamin. It delineates the sequential enzymatic reactions, intermediates, and regulatory aspects of these complex biosynthetic routes. Furthermore, this guide presents a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays and protein purification, and visual representations of the biochemical pathways to facilitate a deeper understanding for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction

The intricate web of tetrapyrrole biosynthesis is fundamental to numerous life-sustaining processes. This compound, a non-aromatic macrocycle, is the pivotal branchpoint intermediate from which several distinct metabolic pathways diverge.[1] While the pathways to heme and chlorophyll have been extensively studied, the routes leading to siroheme and cobalamin are also of significant biological importance. Siroheme is an iron-containing isobacteriochlorin that serves as the prosthetic group for sulfite and nitrite reductases, enzymes essential for sulfur and nitrogen assimilation in many organisms.[2] Cobalamin, with its complex corrin ring structure chelating a cobalt ion, is a vital cofactor for a range of enzymes involved in metabolism, including methionine synthase and methylmalonyl-CoA mutase.[3]

This guide focuses on the transformation of this compound into these two critical cofactors, providing a comprehensive resource for understanding the underlying biochemistry and experimental methodologies.

The Siroheme Biosynthetic Pathway

The synthesis of siroheme from this compound is a three-step enzymatic process.[4][5] This pathway involves methylation, dehydrogenation, and finally, the insertion of a ferrous ion.[2] In different organisms, these steps can be catalyzed by individual monofunctional enzymes or by multifunctional proteins.[6]

Enzymatic Steps

-

Methylation: The first committed step is the sequential methylation of this compound at the C2 and C7 positions of the macrocycle. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase (SUMT), also known as CobA or CysG (in its methyltransferase domain).[7] The product of these two successive methylations is precorrin-2.[6]

-

Dehydrogenation: Precorrin-2 is then dehydrogenated to form sirohydrochlorin. This oxidation reaction is catalyzed by precorrin-2 dehydrogenase, an NAD+-dependent enzyme also referred to as SirC or Met8p (in its dehydrogenase domain).[8][9]

-

Ferrochelation: The final step is the insertion of a ferrous ion (Fe2+) into sirohydrochlorin to yield siroheme. This reaction is catalyzed by sirohydrochlorin ferrochelatase, also known as SirB or Met8p (in its ferrochelatase domain).[10][11]

Enzymatic Diversity

The organization of these enzymatic activities varies among different organisms. For instance:

-

In Bacillus megaterium, three separate enzymes, SirA (SUMT), SirC (precorrin-2 dehydrogenase), and SirB (sirohydrochlorin ferrochelatase), carry out the synthesis.[6]

-

In Escherichia coli, a single multifunctional enzyme, CysG, performs all three catalytic steps.[12]

-

In Saccharomyces cerevisiae, two enzymes are involved: Met1p (SUMT) and the bifunctional Met8p, which contains both precorrin-2 dehydrogenase and sirohydrochlorin ferrochelatase activities.[4]

The Cobalamin (Vitamin B12) Biosynthetic Pathway

The biosynthesis of cobalamin is one of the most complex metabolic pathways in nature, involving approximately 30 enzymatic steps.[13] The pathway diverges from the siroheme route after the formation of precorrin-2 and is broadly classified into two major branches: the aerobic and anaerobic pathways, distinguished primarily by the timing of cobalt insertion and the requirement for molecular oxygen.[3]

Aerobic Pathway

The aerobic pathway, found in organisms like Pseudomonas denitrificans, is characterized by the late insertion of cobalt into the corrin ring.[3] Following the synthesis of precorrin-2, a series of methylations, ring contraction, and other modifications occur to form hydrogenobyrinic acid a,c-diamide, into which cobalt is inserted by the CobNST complex.[14]

Anaerobic Pathway

The anaerobic pathway, present in bacteria such as Salmonella typhimurium and Propionibacterium shermanii, features an early insertion of cobalt.[3] In this pathway, sirohydrochlorin, the product of precorrin-2 dehydrogenation, serves as the substrate for a cobaltochelatase (CbiK or CbiX) to form cobalt-sirohydrochlorin.[15] This intermediate then undergoes a series of further enzymatic modifications to eventually form cobalamin.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the initial steps of siroheme and cobalamin biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | Optimal SAM (µM) | Optimal ALA (mM) | Reference(s) |

| Uroporphyrinogen-III C-methyltransferase (SUMT) | Pseudomonas denitrificans | This compound | 1.0 | N/A | N/A | [16] |

| Uroporphyrinogen-III C-methyltransferase (SUMT) | Bacillus megaterium | This compound | >0.5 | N/A | N/A | [16] |

| In vitro Precorrin-2 Synthesis System | Recombinant enzymes | 5-Aminolevulinic acid (ALA) | N/A | 200 | 5 | [17][18] |

Table 1: Michaelis-Menten Constants and Optimal Substrate/Cofactor Concentrations

| Enzyme System | Optimal Molar Ratio (PBGS:PBGD:UROS:SUMT) | Predicted Initial Velocity (µM/min) | Actual Initial Velocity (µM/min) | Reference(s) |

| In vitro Precorrin-2 Synthesis (Tandem Assay) | 1:7:7:34 | 0.1950 | 0.1966 ± 0.0028 | [17][18] |

Table 2: Optimized Enzyme Ratios for In Vitro Precorrin-2 Synthesis

Experimental Protocols

Recombinant Expression and Purification of E. coli CysG

This protocol describes the general steps for obtaining purified CysG, a multifunctional enzyme responsible for siroheme synthesis in E. coli.

1. Gene Cloning and Expression Vector Construction:

- Amplify the cysG gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal or C-terminal polyhistidine tag.

- Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- Elute the His-tagged CysG protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a homogenous sample.

- Assess the purity of the protein by SDS-PAGE.

In Vitro Tandem Enzyme Assay for Precorrin-2 Synthesis

This assay allows for the synthesis and quantification of precorrin-2 from 5-aminolevulinic acid (ALA) using a series of purified enzymes.[17][18]

1. Reagents and Enzymes:

- Purified recombinant enzymes: porphobilinogen synthase (PBGS), porphobilinogen deaminase (PBGD), this compound synthase (UROS), and S-adenosyl-L-methionine-dependent this compound methyltransferase (SUMT).

- Substrates and cofactors: 5-aminolevulinic acid (ALA), S-adenosyl-L-methionine (SAM), NAD+.

- Precorrin-2 dehydrogenase for the conversion of precorrin-2 to sirohydrochlorin for detection.

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2, 50 mM NaCl, 5 mM DTT.

2. Assay Procedure:

- Prepare a reaction mixture in a 96-well plate containing the assay buffer, SAM, NAD+, PBGS, PBGD, UROS, SUMT, and precorrin-2 dehydrogenase. Degas all solutions prior to use.

- Pre-incubate the mixture at 37°C for 10 minutes.

- Initiate the reaction by adding ALA.

- Monitor the formation of sirohydrochlorin by measuring the increase in absorbance at 376 nm using a spectrophotometer.[17][19]

- The initial velocity of the reaction can be calculated from the linear phase of the absorbance increase.

3. Optimization:

- The concentrations of each enzyme, ALA, and SAM can be varied to determine the optimal conditions for precorrin-2 synthesis.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathways from this compound to siroheme and the initial steps towards cobalamin, as well as a typical workflow for enzyme purification.

Caption: The enzymatic conversion of this compound to siroheme.

Caption: Branchpoint from precorrin-2 to aerobic and anaerobic cobalamin synthesis.

Caption: A general workflow for the purification of recombinant enzymes.

Conclusion and Future Perspectives

The biosynthetic pathways of siroheme and cobalamin from this compound represent elegant examples of nature's ability to generate complex and vital molecules from a common precursor. Understanding these pathways at a molecular and mechanistic level is crucial for various applications, from metabolic engineering of microorganisms for enhanced vitamin B12 production to the development of novel antimicrobial agents targeting these essential pathways. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the enzymology, regulation, and potential for biotechnological exploitation of these fascinating metabolic routes. Future research will likely focus on elucidating the structures of more of the pathway enzymes, understanding the intricate regulatory networks that control the flux of intermediates, and harnessing this knowledge for the development of novel therapeutics and industrial bioprocesses.

References

- 1. bioone.org [bioone.org]

- 2. Siroheme - Wikipedia [en.wikipedia.org]

- 3. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Siroheme: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. ENZYME - 1.3.1.76 precorrin-2 dehydrogenase [enzyme.expasy.org]

- 10. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]

- 11. enzyme-database.org [enzyme-database.org]

- 12. Alternative Pathways for Siroheme Synthesis in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]

The Genetic Landscape of Congenital Erythropoietic Porphyria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare and severe autosomal recessive inborn error of heme biosynthesis.[1] This debilitating condition arises from a profound deficiency of the enzyme uroporphyrinogen III synthase (UROS), the fourth enzyme in the heme biosynthetic pathway. The enzymatic defect leads to the accumulation of non-functional and phototoxic porphyrin isomers, uroporphyrin I and coproporphyrin I, in the bone marrow, red blood cells, and other tissues.[1][2] This technical guide provides an in-depth overview of the genetic basis of CEP, focusing on the molecular pathology, genotype-phenotype correlations, and the experimental methodologies used in its study and diagnosis. A rare X-linked form of CEP has also been identified, caused by mutations in the GATA1 gene.

The Molecular Genetics of Congenital Erythropoietic Porphyria

The vast majority of CEP cases are caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3. This gene encodes the this compound synthase enzyme, which is responsible for the conversion of hydroxymethylbilane to this compound.[3] A deficiency in UROS activity leads to the non-enzymatic cyclization of hydroxymethylbilane to the pathogenic uroporphyrinogen I isomer.[4]

Mutations in the UROS gene are heterogeneous and include missense, nonsense, frameshift, and splicing mutations, as well as mutations in the erythroid-specific promoter region.[1] The severity of the clinical phenotype in CEP is directly correlated with the amount of residual UROS enzyme activity, which is in turn determined by the nature of the UROS mutations.[5]

In a small number of cases, CEP is inherited in an X-linked manner due to mutations in the GATA1 gene.[5] GATA1 is a crucial transcription factor for erythropoiesis and megakaryopoiesis. Mutations in GATA1 can lead to a reduction in the transcription of the UROS gene in erythroid cells, resulting in a CEP phenotype.

Genotype-Phenotype Correlations in CEP

The clinical presentation of CEP can range from severe, transfusion-dependent hemolytic anemia and hydrops fetalis in utero to milder, later-onset forms with primarily cutaneous manifestations. This clinical heterogeneity is largely explained by the genotype and its effect on residual UROS enzyme activity.

| UROS Genotype | Mutation Type | Residual UROS Activity (% of normal) | Typical Phenotype |

| C73R / C73R | Missense | < 1% | Severe, transfusion-dependent, hydrops fetalis.[5][6][7][8] |

| C73R / T228M | Missense | Very low | Moderately severe.[9] |

| C73R / A66V | Missense | Residual, unstable activity | Mild cutaneous manifestations.[9][10] |

| A66V / A66V | Missense | Significant residual activity | Mild. |

| Promoter mutations (-209G>A, -219C>A) / C73R | Promoter/Missense | High residual activity | Mild cutaneous disease.[5] |

| A104V | Missense | ~7.7% | Milder symptoms.[7][11] |

| T62A / C73R | Missense | No detectable activity | Severe.[9] |

Signaling and Metabolic Pathways

The primary metabolic disruption in CEP occurs within the Heme Biosynthesis Pathway . A deficiency in UROS leads to the accumulation of hydroxymethylbilane, which is then shunted towards the non-enzymatic formation of uroporphyrinogen I and its downstream product, coproporphyrinogen I. These isomers cannot be further metabolized in the heme pathway and accumulate, leading to the pathophysiology of the disease.

Caption: Heme Biosynthesis Pathway in CEP.

Experimental Protocols

Measurement of this compound Synthase (UROS) Activity in Erythrocytes

This coupled-enzyme assay measures the activity of UROS in erythrocyte lysates by quantifying the formation of this compound from porphobilinogen (PBG).

Materials:

-

Whole blood collected in heparin or EDTA.

-

Tris-HCl buffer (0.1 M, pH 7.65).

-

Dithiothreitol (DTT).

-

Porphobilinogen (PBG).

-

Recombinant porphobilinogen deaminase (PBGD).

-

Potassium phosphate buffer (0.15 M).

-

Hydrochloric acid (3 M).

-

UPLC or HPLC system with fluorescence detection.

Procedure:

-

Preparation of Erythrocyte Lysate:

-

Centrifuge whole blood at 2000 rpm for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the packed red blood cells twice with an equal volume of cold 0.9% saline, centrifuging and discarding the supernatant each time.

-

Lyse the washed erythrocytes by adding 9 volumes of ice-cold deionized water.

-

Centrifuge at 9,500 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (hemolysate) and store on ice.

-

-

Substrate (Uroporphyrinogen I) Synthesis:

-

In a microcentrifuge tube protected from light, combine 75 µL of 10 mM DTT in 0.1 M Tris-HCl (pH 7.65) and 10 µL of recombinant PBGD (0.5 µg/µL).

-

To synthesize this compound as a control, replace 1.5 µL of the Tris/DTT solution with 1.5 µL of recombinant UROS (1 µg/µL).

-

Initiate the reaction by adding 15 µL of 2.2 mM PBG.

-

Incubate the mixture at 37°C for 35 minutes in a water bath.

-

Stop the reaction by adding 20 µL of 0.15 M potassium phosphate buffer and place on ice for at least 2 minutes.

-

-

UROS Assay:

-

Add 80 µL of the ice-cold erythrocyte lysate to the 120 µL of the prepared substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 200 µL of 3 M HCl.

-

For blank reactions, replace the substrate solution with the Tris/DTT buffer.

-

-

Oxidation and Quantification:

-

Oxidize the porphyrinogens to porphyrins by exposing the mixture to long-wave UV light (320-400 nm) for 30 minutes or bright fluorescent light for 2 hours.

-

Centrifuge the samples at 16,000 x g for 10 minutes.

-

Analyze the supernatant for uroporphyrin isomers using UPLC or HPLC with fluorescence detection.

-

Analysis of Urinary Porphyrin Isomers by HPLC

This method allows for the separation and quantification of uroporphyrin and coproporphyrin isomers I and III in urine.

Materials:

-

24-hour urine collection, protected from light and preserved with sodium carbonate.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Methanol.

-

Acetonitrile.

-

Ammonium acetate buffer (1 M, pH 5.16).

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

Procedure:

-

Sample Preparation:

-

Centrifuge an aliquot of the 24-hour urine collection to remove any sediment.

-

-

Solid-Phase Extraction (for purification and concentration):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the porphyrins with an appropriate solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use a gradient elution with a mobile phase consisting of an ammonium acetate buffer and an organic modifier like acetonitrile or methanol. A typical gradient might start with a low concentration of the organic phase and increase over time to elute the more hydrophobic porphyrins.

-

Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.

-

Identify and quantify the uroporphyrin and coproporphyrin isomers I and III by comparing their retention times and peak areas to those of known standards.

-

Genetic Analysis of the UROS and GATA1 Genes

Sanger sequencing is the gold standard for identifying mutations in the UROS and GATA1 genes. Next-generation sequencing (NGS) panels can also be utilized for a more comprehensive analysis.

Materials:

-

Genomic DNA extracted from peripheral blood leukocytes.

-

PCR primers specific for the exons and flanking intronic regions of the UROS and GATA1 genes.

-

Taq polymerase and PCR reagents.

-

Exo-SAP-IT for PCR product cleanup.

-

BigDye Terminator v3.1 Cycle Sequencing Kit.

-

Capillary electrophoresis-based genetic analyzer.

Procedure:

-

PCR Amplification:

-

Amplify the exons and intron-exon boundaries of the UROS and GATA1 genes using specific primers and standard PCR conditions.

-

-

PCR Product Purification:

-

Treat the PCR products with ExoSAP-IT to remove excess primers and dNTPs.

-

-

Cycle Sequencing:

-

Perform cycle sequencing reactions using the purified PCR products as templates and the BigDye Terminator v3.1 kit.

-

-

Sequencing and Analysis:

-

Purify the sequencing products to remove unincorporated dyes.

-

Separate the sequencing products by capillary electrophoresis on a genetic analyzer.

-

Analyze the resulting electropherograms using appropriate software to identify any sequence variations compared to the reference sequence.

-

Diagnostic Workflow

The diagnosis of CEP involves a combination of clinical evaluation, biochemical testing, and genetic analysis.

Caption: Diagnostic Workflow for CEP.

Conclusion

The genetic basis of Congenital Erythropoietic Porphyria is well-characterized, with the majority of cases arising from mutations in the UROS gene that lead to a deficiency in this compound synthase activity. The strong genotype-phenotype correlation allows for prognostic predictions based on the identified mutations. Accurate diagnosis relies on a combination of clinical presentation, biochemical analysis of porphyrin isomers, and molecular genetic testing. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working on this rare and devastating disease, with the ultimate goal of developing novel therapeutic strategies.

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. ovid.com [ovid.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. This compound Synthase Knock-In Mice Have the Human Congenital Erythropoietic Porphyria Phenotype, Including the Characteristic Light-Induced Cutaneous Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of a novel nonsense mutation and a recurrent missense mutation in UROS gene in a patient with congenital erythropoietic porphyria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Congenital erythropoietic porphyria: identification and expression of exonic mutations in the this compound synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Congenital erythropoietic porphyria. A mild variant with low uroporphyrin I levels due to a missense mutation (A66V) encoding residual this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a novel nonsense mutation and a recurrent missense mutation in UROS gene in a patient with congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

Pathophysiology of Uroporphyrinogen III Accumulation in Porphyrias: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The porphyrias are a group of metabolic disorders, primarily genetic, each resulting from a deficiency in a specific enzyme of the heme biosynthetic pathway. This guide focuses on the pathophysiology of porphyrias characterized by the accumulation of uroporphyrinogen III and its isomers, namely Congenital Erythropoietic Porphyria (CEP), Porphyria Cutanea Tarda (PCT), and Hepatoerythropoietic Porphyria (HEP). Understanding the molecular and cellular consequences of these enzymatic defects is crucial for the development of targeted therapies.

The Heme Biosynthesis Pathway and Key Enzymatic Defects

Heme, an essential molecule for various biological functions including oxygen transport, is synthesized through a well-defined eight-step enzymatic pathway. Deficiencies in two key enzymes, this compound synthase (UROS) and uroporphyrinogen decarboxylase (UROD), lead to the accumulation of uroporphyrinogens.

This compound Synthase (UROS) Deficiency in Congenital Erythropoietic Porphyria (CEP)

CEP, also known as Günther's disease, is a rare autosomal recessive disorder caused by a marked deficiency of UROS.[1][2] UROS is responsible for the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic this compound.[1] In the absence of sufficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form the non-functional and pathogenic isomer, uroporphyrinogen I.[3] This leads to a massive accumulation of uroporphyrin I and coproporphyrin I in various tissues, particularly in the bone marrow and red blood cells.[2][3]

Uroporphyrinogen Decarboxylase (UROD) Deficiency in Porphyria Cutanea Tarda (PCT) and Hepatoerythropoietic Porphyria (HEP)

UROD catalyzes the sequential decarboxylation of this compound to coproporphyrinogen III.[4] A deficiency in this enzyme leads to the accumulation of this compound and other highly carboxylated porphyrinogens.[4][5]

-

Porphyria Cutanea Tarda (PCT) is the most common porphyria and can be sporadic (Type I) or familial (Type II).[4] It is characterized by a partial deficiency of UROD, primarily in the liver.[5][6] Various factors, including alcohol consumption, hepatitis C infection, and iron overload, can trigger or exacerbate the disease by increasing oxidative stress in hepatocytes, which can lead to the formation of an inhibitor of UROD.[5][6][7]

-

Hepatoerythropoietic Porphyria (HEP) is a rare and severe autosomal recessive form of porphyria caused by a profound deficiency of UROD in all tissues.[4][8]

The following diagram illustrates the points of enzymatic defect in the heme biosynthesis pathway leading to uroporphyrinogen accumulation.

Caption: Enzymatic defects in the heme biosynthesis pathway leading to porphyrias.

Quantitative Data on Enzyme Activity and Metabolite Accumulation

The severity of the clinical manifestations in these porphyrias often correlates with the residual enzyme activity and the extent of porphyrin accumulation.

Table 1: this compound Synthase (UROS) and Uroporphyrinogen Decarboxylase (UROD) Activity in Porphyrias

| Porphyria Type | Deficient Enzyme | Tissue/Cell Type | Residual Enzyme Activity (% of Normal) | Reference(s) |

| Congenital Erythropoietic Porphyria (CEP) | UROS | Erythrocytes | <10% | [9] |

| Porphyria Cutanea Tarda (PCT) - Familial | UROD | Erythrocytes | ~50% | [10] |

| Porphyria Cutanea Tarda (PCT) - Sporadic | UROD | Liver | <25% | [5] |

| Hepatoerythropoietic Porphyria (HEP) | UROD | All tissues | <10% | [10] |

Table 2: Porphyrin Accumulation in Porphyrias

| Porphyria Type | Accumulated Porphyrins (Primary) | Biological Sample | Typical Findings | Reference(s) |

| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrin I, Coproporphyrin I | Urine, Erythrocytes | Markedly increased uroporphyrin I and coproporphyrin I | [2][9] |

| Porphyria Cutanea Tarda (PCT) | Uroporphyrin, Heptacarboxylporphyrin, Isocoproporphyrin | Urine, Feces | Elevated uroporphyrin and heptacarboxylporphyrin in urine; Isocoproporphyrin in feces | [11] |

| Hepatoerythropoietic Porphyria (HEP) | Uroporphyrin, Heptacarboxylporphyrin, Zinc Protoporphyrin | Urine, Erythrocytes | Markedly elevated uroporphyrin and heptacarboxylporphyrin in urine; Elevated zinc protoporphyrin in erythrocytes | [4] |

Pathophysiological Mechanisms of Cellular Toxicity

The accumulation of uroporphyrinogens and their oxidized derivatives, uroporphyrins, is central to the pathophysiology of these porphyrias. The primary mechanisms of cellular damage include photosensitivity, oxidative stress, and protein aggregation.

Photosensitivity and Cutaneous Manifestations

Porphyrins are photosensitizing molecules that absorb light, particularly in the Soret band (around 400 nm).[12] Upon photoactivation, they generate reactive oxygen species (ROS), which cause damage to cellular components, leading to the characteristic cutaneous manifestations.[11][13] In PCT, this results in skin fragility, blistering, and erosions on sun-exposed areas.[4][12] CEP is associated with more severe photosensitivity, often leading to mutilating skin lesions.[2]

Oxidative Stress and Cellular Damage

Even in the absence of light, porphyrin accumulation can induce oxidative stress, particularly in the liver in PCT.[5][6] Iron overload is a significant contributing factor, as it can catalyze the formation of ROS and also lead to the formation of an inhibitor of UROD.[1][7][14] This sustained oxidative stress contributes to liver damage, including inflammation, fibrosis, and an increased risk of hepatocellular carcinoma.[15]

Protein Aggregation and Organelle Stress

Recent research has highlighted the role of porphyrin-induced protein aggregation in cellular toxicity.[13][16][17] Porphyrins can bind to and promote the aggregation of various proteins, leading to cellular dysfunction.[16][17] This can trigger stress responses in organelles such as the endoplasmic reticulum (ER), further contributing to cell damage.[13][17]

Hemolytic Anemia in CEP

In CEP, the massive accumulation of uroporphyrin I in erythrocytes leads to their premature destruction (hemolysis).[3][18] The exact mechanism is not fully elucidated but is thought to involve oxidative damage to the red blood cell membrane.[18] This chronic hemolysis results in anemia and secondary splenomegaly.[3]

The following diagram illustrates the signaling pathways involved in uroporphyrin-induced cellular toxicity.

Caption: Signaling pathways of uroporphyrin-induced cellular toxicity.

Experimental Protocols

Accurate diagnosis and research in porphyrias rely on robust experimental methods to measure enzyme activity and porphyrin levels.

Measurement of this compound Synthase (UROS) Activity

A common method for determining UROS activity is the coupled-enzyme assay.

Principle: This assay measures the conversion of porphobilinogen (PBG) to this compound by the sequential action of hydroxymethylbilane synthase (HMBS) and UROS. The uroporphyrinogen products are then oxidized to fluorescent uroporphyrins for quantification.

Protocol Outline:

-

Sample Preparation: Prepare a hemolysate from washed erythrocytes.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, and the substrate porphobilinogen (PBG).

-

Enzyme Source: Add the erythrocyte hemolysate to the reaction mixture. A source of HMBS (often a heat-treated hemolysate from a normal control) is also included.

-

Incubation: Incubate the reaction mixture at 37°C in the dark for a defined period.

-

Reaction Termination and Oxidation: Stop the reaction by adding trichloroacetic acid. Expose the sample to light to oxidize the uroporphyrinogens to uroporphyrins.

-

Quantification: Centrifuge the sample to pellet precipitated proteins. Measure the fluorescence of the uroporphyrin in the supernatant using a spectrophotometer. The results are typically normalized to the hemoglobin content of the hemolysate.

Measurement of Uroporphyrinogen Decarboxylase (UROD) Activity

UROD activity can be measured using a direct assay with this compound as the substrate.

Principle: This assay measures the conversion of this compound to coproporphyrinogen III by UROD. The product is then oxidized to coproporphyrin and quantified by high-performance liquid chromatography (HPLC).

Protocol Outline:

-

Sample Preparation: Prepare a hemolysate from washed erythrocytes or a liver homogenate.

-

Substrate Preparation: Synthesize this compound from uroporphyrin III by reduction with sodium amalgam.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer and a reducing agent (e.g., dithiothreitol).

-

Enzyme Source: Add the hemolysate or liver homogenate to the reaction mixture.

-

Incubation: Incubate the reaction mixture with the this compound substrate at 37°C in the dark.

-

Reaction Termination and Oxidation: Stop the reaction by adding hydrochloric acid and expose to light to oxidize the porphyrinogens.

-

Extraction and Quantification: Extract the porphyrins into an organic solvent. Analyze the porphyrin composition by HPLC with fluorescence detection to quantify the amount of coproporphyrin formed.

The following diagram illustrates a general workflow for the enzymatic assay of UROS.

Caption: General experimental workflow for the this compound Synthase (UROS) assay.

Conclusion

The porphyrias resulting from deficient UROS and UROD activity are characterized by the toxic accumulation of uroporphyrinogen isomers. The pathophysiology is driven by a combination of photosensitivity, chronic oxidative stress, and porphyrin-induced protein aggregation, leading to a range of clinical manifestations from cutaneous lesions to severe hemolytic anemia and liver disease. A thorough understanding of these molecular mechanisms, supported by accurate quantitative analysis of enzyme activities and porphyrin levels, is essential for the development of novel therapeutic strategies aimed at correcting the underlying metabolic defect or mitigating its downstream consequences.

References

- 1. Mechanistic studies of the inhibition of hepatic uroporphyrinogen decarboxylase in C57BL/10 mice by iron-hexachlorobenzene synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Atypical Case of Congenital Erythropoietic Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porphyria Overview: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 5. Porphyria Cutanea Tarda: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 6. Porphyria Cutanea Tarda - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 7. Porphyria cutanea tarda: a unique iron-related disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Porphyria - Wikipedia [en.wikipedia.org]

- 9. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Porphyria Cutanea Tarda - Endocrine and Metabolic Disorders - Merck Manual Professional Edition [merckmanuals.com]

- 11. Porphyria Cutanea Tarda (PCT) - American Porphyria Foundation [porphyriafoundation.org]

- 12. youtube.com [youtube.com]

- 13. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of iron in the pathogenesis of porphyria cutanea tarda. II. Inhibition of uroporphyrinogen decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pathology of the liver in porphyria cutanea tarda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Evolutionary Conservation of Uroporphyrinogen III Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrinogen III synthase (UROS), also known as hydroxymethylbilane hydro-lyase (cyclizing), is a critical enzyme (EC 4.2.1.75) in the biosynthesis of heme and other essential tetrapyrroles.[1][2][3] It catalyzes the fourth step in this pathway: the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic this compound.[2][4] This reaction is of fundamental importance as it introduces the asymmetric arrangement of side chains characteristic of all subsequent intermediates in the biosynthesis of heme, chlorophylls, and vitamin B12.[5][6] Given its indispensable role, UROS is a highly conserved protein across all domains of life, including Bacteria, Archaea, and Eukarya.[7][8] Deficiencies in UROS activity in humans lead to the rare autosomal recessive disorder, congenital erythropoietic porphyria (CEP), or Günther's disease, characterized by the accumulation of non-functional uroporphyrinogen I and severe photosensitivity.[7][9] This technical guide provides an in-depth overview of the evolutionary conservation of UROS, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Evolutionary Conservation and Phylogenetics

This compound synthase is a highly conserved enzyme, reflecting its fundamental role in cellular metabolism. Phylogenetic analyses have demonstrated its presence and high degree of sequence similarity across diverse taxa, from bacteria to humans.[7][8]

Sequence Conservation Across Kingdoms

The UROS protein exhibits a remarkable degree of conservation, particularly within certain domains essential for its catalytic activity. While the overall sequence identity can vary between distant species, key residues and structural motifs are maintained. For instance, a phylogenetic analysis of 39 taxa revealed that UROS is a highly conserved protein with approximately 85% conserved sequences in almost all chordate taxons, emphasizing its importance in heme synthesis.[7] However, the sequence identity between the human and the thermophilic bacterium Thermus thermophilus UROS is only 14%, yet their three-dimensional structures are remarkably similar, highlighting the conservation of the overall fold.[9]

Table 1: Pairwise Sequence Identity of this compound Synthase Across Diverse Species

| Organism | UniProtKB Accession | vs. Homo sapiens | vs. Escherichia coli | vs. Saccharomyces cerevisiae | vs. Arabidopsis thaliana | vs. Methanocaldococcus jannaschii |

| Homo sapiens | P10746 | 100% | 35% | 40% | 38% | 25% |

| Escherichia coli | P09126 | 35% | 100% | 33% | 31% | 28% |

| Saccharomyces cerevisiae | P32840 | 40% | 33% | 100% | 36% | 26% |

| Arabidopsis thaliana | Q9ZSR5 | 38% | 31% | 36% | 100% | 24% |

| Methanocaldococcus jannaschii (Archaea) | Q58392 | 25% | 28% | 26% | 24% | 100% |

Note: The percentage identities in this table are approximate and were calculated based on pairwise alignments of the specified protein sequences. The exact values may vary slightly depending on the alignment algorithm and parameters used.

Structural Conservation

Despite variations in amino acid sequences, the tertiary structure of UROS is highly conserved. The enzyme typically folds into two α/β domains connected by a β-ladder, with the active site located in the cleft between these two domains.[2][3] This structural conservation underscores the importance of the enzyme's three-dimensional architecture for its catalytic function.

Table 2: Structural Alignment of this compound Synthase from Different Species

| PDB ID | Organism | Resolution (Å) | RMSD (Å) vs. Human UROS (1JR2) |

| 1JR2 | Homo sapiens | 1.85 | - |

| 1WDA | Thermus thermophilus | 2.00 | 2.5 |

| 2Y3Y | Arabidopsis thaliana | 1.90 | 1.8 |

Note: RMSD (Root Mean Square Deviation) values were calculated for Cα atoms upon structural superposition. Lower RMSD values indicate higher structural similarity.

Biochemical Properties and Kinetics

The enzymatic activity of UROS is crucial for the correct synthesis of this compound. The kinetic parameters of UROS have been characterized in several organisms, providing insights into its catalytic efficiency.

Table 3: Kinetic Parameters of this compound Synthase from Different Species

| Organism | Km for Hydroxymethylbilane (µM) | Vmax (units/mg) | pH Optimum |

| Homo sapiens (erythrocytes) | 5-20 | >300,000 | 7.4 |

| Escherichia coli | 5 | 1500 | 7.8 |

| Euglena gracilis | ~1 | - | 8.0-8.5 |

Note: "units" are typically defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under specified conditions. These values can vary depending on the assay conditions.[1][10]

Role in Disease: Congenital Erythropoietic Porphyria (CEP)

Mutations in the UROS gene that lead to a deficiency in enzyme activity are the primary cause of Congenital Erythropoietic Porphyria (CEP).[4] The severity of the disease often correlates with the residual activity of the mutated UROS enzyme.[11]

Table 4: Selected Mutations in the Human UROS Gene and their Effect on Enzyme Activity

| Mutation | Amino Acid Change | Residual Activity (% of normal) | Phenotype Severity |

| C73R | Cys73Arg | <1% | Severe (often transfusion-dependent) |

| A66V | Ala66Val | Residual but unstable | Mild |

| T228M | Thr228Met | Not detectable | Severe |

| G225S | Gly225Ser | 1.2% | Moderately Severe |

| Promoter -223C>A | - | 8.3% | Moderately Severe |

| Promoter -209G>A | - | 53.9% | Mild |

Source: Data compiled from multiple studies on CEP genetics.[11][12][13]

Experimental Protocols

Coupled-Enzyme Assay for this compound Synthase Activity

This is a widely used method for determining UROS activity in various biological samples.[14]

Principle: This assay involves two coupled enzymatic reactions. First, porphobilinogen (PBG) is converted to hydroxymethylbilane (HMB) by an excess of porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase. The HMB produced is then the substrate for UROS, which converts it to this compound. In the absence of UROS, HMB spontaneously cyclizes to form uroporphyrinogen I. The uroporphyrinogens are then oxidized to their respective fluorescent porphyrins (uroporphyrin I and III), which are separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Porphobilinogen (PBG)

-

Porphobilinogen deaminase (PBGD) (can be partially purified from heat-treated erythrocyte lysates)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.2)

-

Dithiothreitol (DTT)

-

EDTA

-

Hydrochloric acid (HCl) for stopping the reaction and oxidizing the porphyrinogens

-

Uroporphyrin I and III standards for HPLC

-

HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm) and a C18 reverse-phase column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, EDTA, and an excess of PBGD.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of the First Reaction: Add PBG to the reaction mixture to initiate the synthesis of HMB. Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for HMB accumulation.

-

Initiation of the Second Reaction: Add the biological sample containing UROS (e.g., erythrocyte lysate, purified enzyme) to the reaction mixture.

-

Incubation: Incubate the complete reaction mixture at 37°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

-

Reaction Termination and Oxidation: Stop the reaction by adding a solution of HCl. This also facilitates the oxidation of the colorless uroporphyrinogens to the colored and fluorescent uroporphyrins. The oxidation can be enhanced by exposure to light.

-

Centrifugation: Centrifuge the samples to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Separate the uroporphyrin I and III isomers using an appropriate gradient of solvents (e.g., acetonitrile and ammonium acetate buffer).

-

Quantification: Detect the porphyrins using a fluorescence detector and quantify the amounts of uroporphyrin I and III by comparing their peak areas to those of known standards. UROS activity is calculated from the amount of this compound formed.

Expression and Purification of Recombinant this compound Synthase in E. coli

This protocol describes a general workflow for producing and purifying recombinant UROS.[15][16]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the UROS gene (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, lysozyme, DNase I, protease inhibitors)

-

Ni-NTA affinity chromatography column and buffers (Wash and Elution buffers with increasing concentrations of imidazole)

-

Dialysis tubing and dialysis buffer

-

Protein concentration determination assay (e.g., Bradford or BCA)

-

SDS-PAGE equipment and reagents

Procedure:

-

Transformation: Transform the E. coli expression strain with the UROS expression vector and select for positive colonies on antibiotic-containing LB agar plates.

-

Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C to improve protein solubility).

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant UROS.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged UROS from the column using elution buffer containing a high concentration of imidazole.

-

Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

-

Purity and Concentration Analysis: Assess the purity of the recombinant UROS by SDS-PAGE and determine its concentration.

Visualizations

Heme Biosynthesis Pathway

References

- 1. ilds.cyberderm.net [ilds.cyberderm.net]

- 2. uniprot.org [uniprot.org]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. Sequence Alignment Tool | VectorBuilder [en.vectorbuilder.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. KEGG PATHWAY: ath00860 [genome.jp]

- 7. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 9. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]

- 10. Purification and properties of this compound synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ident and Sim [bioinformatics.org]

- 12. Congenital erythropoietic porphyria: identification and expression of exonic mutations in the this compound synthase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. punnettsquare.org [punnettsquare.org]

- 16. molbiol-tools.ca [molbiol-tools.ca]

Methodological & Application

Application Notes and Protocols for the Quantification of Uroporphyrinogen III in Erythrocyte Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrinogen III is a critical intermediate in the biosynthesis of heme, a fundamental component of hemoglobin, myoglobin, and cytochromes.[1][2] The synthesis of this compound from porphobilinogen is a two-step process catalyzed by hydroxymethylbilane synthase (HMBS) and this compound synthase (UROS). A deficiency in UROS activity leads to the accumulation of the non-functional isomer uroporphyrinogen I, which is characteristic of a rare genetic disorder known as Congenital Erythropoietic Porphyria (CEP).[3][4] Therefore, the accurate quantification of this compound production in erythrocytes is essential for the diagnosis of CEP and for monitoring the efficacy of potential therapeutic interventions.

These application notes provide a detailed protocol for the quantification of this compound in erythrocyte lysates by measuring the activity of this compound synthase (UROS). The primary method described is a coupled-enzyme assay followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Heme Biosynthesis Pathway

The synthesis of heme is a complex process involving enzymes located in both the mitochondria and the cytoplasm.[2][5][6] this compound is synthesized in the cytoplasm.

Caption: The Heme Biosynthesis Pathway.

Experimental Workflow

The overall workflow for the quantification of this compound synthase activity involves sample preparation, a coupled-enzyme reaction, oxidation of the product, and analysis by RP-HPLC.

Caption: Workflow for UROS Activity Measurement.

Quantitative Data Summary

The activity of this compound synthase is significantly reduced in individuals with Congenital Erythropoietic Porphyria (CEP). The following table summarizes typical enzyme activities.

| Condition | This compound Synthase Activity (units/mg protein) | Reference(s) |

| Healthy Individuals (Coupled-Enzyme Assay) | 7.41 ± 1.35 | [3] |

| Healthy Individuals (Direct Assay) | 7.64 ± 1.73 | [3] |

| CEP Homozygotes | Markedly decreased | [3] |

| CEP Heterozygotes | Approximately half-normal activity | [3][4] |

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrin III per hour under the specified assay conditions.

Detailed Experimental Protocols

Preparation of Erythrocyte Lysate

This protocol describes the preparation of erythrocyte lysates for the this compound synthase assay.

Materials:

-

Whole blood collected in heparinized tubes.

-

Phosphate Buffered Saline (PBS), pH 7.4, ice-cold.

-

Lysis Buffer: 0.1 M Tris-HCl buffer (pH 8.0) containing 0.2% Triton X-100.

-

Refrigerated centrifuge.

Procedure:

-

Centrifuge the heparinized whole blood at 1,500 x g for 15 minutes at 4°C to pellet the erythrocytes.

-

Carefully aspirate and discard the plasma and buffy coat.

-

Resuspend the erythrocyte pellet in 10 volumes of ice-cold PBS.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Repeat the wash step (3 and 4) two more times.

-

After the final wash, aspirate the supernatant and add 10 volumes of Lysis Buffer to the packed erythrocytes.

-

Mix gently by inversion and incubate on ice for 30 minutes to ensure complete lysis.[7][8]

-

The resulting erythrocyte lysate can be used immediately or stored at -80°C.

Preparation of Heat-Treated Erythrocyte Lysate (Source of HMBS)

This protocol describes the preparation of a heat-treated lysate to provide hydroxymethylbilane synthase (HMBS) for the coupled-enzyme assay.

Materials:

-

Erythrocyte lysate (from Protocol 1).

-

Water bath at 65°C.

-

Refrigerated centrifuge.

Procedure:

-

Thaw a sufficient volume of erythrocyte lysate.

-

Incubate the lysate in a water bath at 65°C for 15 minutes to denature most proteins, including UROS, while retaining HMBS activity.

-

Immediately transfer the tube to an ice bath for 10 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

-

Carefully collect the supernatant, which contains active HMBS. This is the heat-treated lysate.

Coupled-Enzyme Assay for this compound Synthase Activity

This protocol measures the activity of UROS by converting porphobilinogen (PBG) to this compound.

Materials:

-

Erythrocyte lysate (from Protocol 1).

-

Heat-treated erythrocyte lysate (from Protocol 2).

-

0.1 M Tris-HCl buffer, pH 7.4.

-

1 mM Porphobilinogen (PBG) solution.

-

50% Trichloroacetic acid (TCA).

-

Iodine solution (1% w/v in ethanol).

Procedure:

-

For each sample, prepare a reaction mixture in a microcentrifuge tube containing:

-

100 µL of 0.1 M Tris-HCl buffer, pH 7.4.

-

25 µL of heat-treated erythrocyte lysate.

-

50 µL of the erythrocyte lysate to be tested.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 1 mM PBG.

-

Incubate at 37°C in the dark for 60 minutes.

-

Stop the reaction by adding 100 µL of 50% TCA.

-